CUMYL-PICA N-pentanoic acid metabolite

Description

Properties

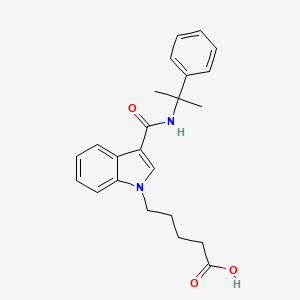

Molecular Formula |

C23H26N2O3 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

5-[3-(2-phenylpropan-2-ylcarbamoyl)indol-1-yl]pentanoic acid |

InChI |

InChI=1S/C23H26N2O3/c1-23(2,17-10-4-3-5-11-17)24-22(28)19-16-25(15-9-8-14-21(26)27)20-13-7-6-12-18(19)20/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,28)(H,26,27) |

InChI Key |

PAIZLLVUTPSHRQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O |

Synonyms |

CUMYL-PICA N-(5-carboxypentyl) metabolite; 5-fluoro CUMYL-PICA N-(5-carboxypentyl) metabolite |

Origin of Product |

United States |

Preparation Methods

Experimental Protocol

Key steps include:

-

Substrate preparation : CUMYL-PICA or its fluorinated analog (e.g., 5F-Cumyl-PINACA) is dissolved in acetonitrile at 1 ng/µL.

-

Incubation mixture : Combines pHLM (2.5 µL), NADPH regenerating solutions (2.5 µL Solution A, 0.5 µL Solution B), 0.5 M phosphate buffer (pH 7.5), and deionized water.

-

Reaction conditions : Incubated at 37°C for 60 minutes, terminated with ice-cold acetonitrile.

Metabolic Pathways Observed

The primary reaction is ω-oxidation of the N-pentyl side chain, followed by oxidation to the carboxylic acid (Figure 1). This produces the N-pentanoic acid metabolite as a major product, alongside hydroxylated intermediates.

Table 1: In Vitro Incubation Parameters for Metabolite Generation

In Vivo Metabolic Pathways from Controlled Studies

Controlled human studies provide insights into in vivo metabolite formation . A self-administration experiment with Cumyl-PINACA (0.6 mg orally) demonstrated urinary excretion of the N-pentanoic acid metabolite within 4–12 hours post-ingestion.

β-Oxidation as a Dominant Mechanism

The pentyl side chain undergoes β-oxidation , a mitochondrial process that shortens fatty acid chains by two carbons per cycle. For CUMYL-PICA, this results in sequential oxidation to pentanoic acid.

Key Steps in β-Oxidation:

Urinary Metabolite Profile

In vivo studies identified the N-pentanoic acid metabolite as the most abundant urinary biomarker , alongside trace amounts of hydroxylated and dehydrogenated derivatives.

Analytical Characterization of the Metabolite

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for metabolite identification. Parameters include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms structural integrity:

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | C23H26N2O3 | |

| Molecular weight | 378.5 g/mol | |

| Solubility | DMSO: 30 mg/mL; Ethanol: 1 mg/mL | |

| Storage conditions | -20°C |

Challenges and Considerations in Metabolite Preparation

Chemical Reactions Analysis

Primary Metabolic Pathways

The compound undergoes three principal reaction types during phase I metabolism:

1.1. Hydroxylation

-

ω-hydroxylation : Terminal carbon oxidation of the pentyl side chain forms 5-hydroxy-pentyl intermediates .

-

ω-1 hydroxylation : Penultimate carbon oxidation produces 4-hydroxy-pentyl derivatives .

-

Core structure hydroxylation : Occurs on the indazole or cumyl moieties, generating metabolites with added hydroxyl groups .

1.2. Oxidation

-

Carboxylic acid formation : ω-hydroxylated intermediates oxidize further to yield N-pentanoic acid metabolites (e.g., CUMYL-PICA N-pentanoic acid) .

-

Carbonyl formation : ω-1 hydroxylation leads to ketone or aldehyde derivatives via dehydrogenation .

1.3. Conjugation Reactions

-

Glucuronidation : Phase II metabolism attaches glucuronic acid to hydroxylated metabolites, enhancing water solubility for excretion .

Enzymatic Involvement

Cytochrome P450 (CYP) isoforms drive these transformations:

3.1. In Vitro Findings

-

Pooled human liver microsomes (pHLM) : Rapid conversion of parent CUMYL-PICA to N-pentanoic acid metabolites within 60 minutes .

-

Recombinant CYP assays : CYP3A4/3A5 account for >70% of metabolic activity, with minor contributions from CYP2C isoforms .

3.2. In Vivo Observations

-

Urinary metabolites : N-pentanoic acid derivatives dominate, alongside glucuronidated forms .

-

Tissue distribution : High stability in peripheral blood and liver, with slower degradation in adipose tissue .

Degradation and Stability

-

Thermal stability : Decomposes above 200°C, forming aromatic byproducts.

-

Postmortem persistence : Stable in biological matrices for up to 72 hours under refrigerated conditions, with <15% degradation .

Analytical Detection Signatures

Key mass spectral features for identifying reaction products include:

| Metabolite | Mass Shift (Da) | Characteristic Fragments |

|---|---|---|

| N-pentanoic acid derivative | +58.0055 | m/z 273.1398 (cumyl fragment) |

| ω-hydroxy-pentyl metabolite | +16.0026 | m/z 289.1347 (hydroxylated chain) |

| Glucuronidated conjugate | +176.0321 | m/z 113.0239 (glucuronic acid ion) |

Scientific Research Applications

CUMYL-PICA N-pentanoic acid metabolite is primarily used in forensic chemistry and toxicology research. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. This compound is also used in mass spectrometry applications to study the metabolism and pharmacokinetics of synthetic cannabinoids .

Mechanism of Action

The mechanism of action of CUMYL-PICA N-pentanoic acid metabolite is not well understood. As a metabolite of synthetic cannabinoids, it is presumed to interact with cannabinoid receptors in the body, particularly the cannabinoid receptor 1 (CB1). The exact molecular targets and pathways involved in its effects are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Metabolic Convergence

CUMYL-PICA N-pentanoic acid metabolite shares metabolic pathways with several synthetic cannabinoids, leading to challenges in forensic identification:

Key Observations :

- Metabolic Convergence: Fluorinated (e.g., 5F-CUMYL-PICA) and non-fluorinated (e.g., CUMYL-PICA) analogs often yield identical N-pentanoic acid metabolites, necessitating additional biomarkers (e.g., hydroxylated or chain-shortened metabolites) for differentiation .

- Structural Variants: Compounds like MMB-4en-PICA butanoic acid metabolite (butanoic acid chain) and 5-fluoro MPP-PICA phenylpropionic acid metabolite (phenylpropionic substituent) exhibit distinct metabolic profiles due to side-chain modifications .

Metabolic Pathways and Forensic Implications

A. Oxidative Defluorination

- Mechanism : Removal of fluorine from fluoropentyl side chains, forming hydroxylated intermediates that oxidize to carboxylic acids.

- Examples: 5F-CUMYL-PICA → this compound . 5F-AMB → AMB N-pentanoic acid metabolite .

B. Hydroxylation and Carboxylation

- Ubiquity: Common in JWH-018, UR-144, and XLR-11 metabolites, producing N-(5-hydroxypentyl) and N-pentanoic acid derivatives .

- Detection Challenges : Shared metabolites require LC-MS/MS or HRMS to identify parent-specific markers (e.g., JWH-018 N-COOH vs. AM-2201 N-COOH) .

Analytical and Regulatory Considerations

- Safety and Regulation: Limited safety data exist for most N-pentanoic acid metabolites. For example, FUBIMINA N-pentanoic acid metabolite lacks specific hazard classifications under OSHA or TSCA .

- Forensic Workflows :

Biological Activity

CUMYL-PICA N-pentanoic acid metabolite is a synthetic cannabinoid that has garnered attention due to its complex metabolic pathways and biological activities. This article delves into the biological activity of this compound, examining its metabolism, pharmacological effects, and implications for drug testing and safety.

Overview of CUMYL-PICA

CUMYL-PICA, a synthetic cannabinoid receptor agonist, is part of a broader class of new psychoactive substances (NPS) that mimic the effects of cannabis. The N-pentanoic acid metabolite is one of its significant metabolites, which is produced during the metabolic breakdown of the parent compound in the human body. Understanding its biological activity is crucial for assessing its potential effects and risks associated with use.

Metabolism and Pharmacokinetics

CUMYL-PICA undergoes extensive phase I metabolism primarily in the liver, where cytochrome P450 enzymes play a critical role. Key metabolic reactions include:

- Hydroxylation : Introduction of hydroxyl groups, leading to various mono- and di-hydroxylated metabolites.

- N-dealkylation : Removal of alkyl groups, which alters the compound's potency and activity.

- Beta-oxidation : Conversion of the pentyl side chain to a propionic acid metabolite.

Recent studies have identified multiple metabolites in human urine, with significant findings summarized in Table 1.

| Metabolite | Type | Abundance |

|---|---|---|

| M20 | Mono-hydroxylated | High |

| M09 | Carbonylated | High |

| Propionic acid | Beta-oxidation product | Most abundant |

Biological Activity

The biological activity of CUMYL-PICA and its N-pentanoic acid metabolite primarily involves interaction with cannabinoid receptors, specifically CB1 and CB2. Research indicates that:

- CB1 Receptor Activation : The N-pentanoic acid metabolite exhibits moderate activation at the CB1 receptor, which is associated with psychoactive effects.

- CB2 Receptor Activation : It shows significant activation at the CB2 receptor (approximately 43.5% potency), suggesting potential anti-inflammatory properties.

Case Studies

-

Case Study on Human Metabolism :

A study involving urine samples from users identified that CUMYL-PICA was extensively metabolized, leading to the presence of multiple metabolites. The most abundant was the propionic acid metabolite, which was detected consistently across samples . -

In Vitro Studies :

In vitro experiments using human liver microsomes demonstrated that CUMYL-PICA undergoes rapid metabolism, with a significant reduction in parent compound concentration over time. This highlights the efficiency of human metabolic pathways in processing synthetic cannabinoids .

Implications for Drug Testing

Given the extensive metabolism of CUMYL-PICA and its metabolites, implications for drug testing are profound:

Q & A

Q. Example Conflict :

- Pathway 1 : Oxidative defluorination generates m/z 365.2210 (F22) .

- Pathway 2 : Further hydroxylation produces m/z 381.2169 (F15) .

Resolution requires tandem MS<sup>n</sup> and comparison to reference standards .

Advanced Question: What experimental models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

- In Vivo Models :

- In Vitro Systems : Human liver microsomes (HLMs) identify cytochrome P450 isoforms responsible for oxidation (e.g., CYP2C19, CYP3A4) .

Q. Critical Considerations :

- Dose-Response Calibration : Avoid saturation effects by using sub-micromolar concentrations in HLMs .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) for animal studies .

Advanced Question: How can researchers address low metabolite recovery rates during solid-phase extraction (SPE)?

Methodological Answer:

Low recovery stems from the metabolite’s carboxylic acid group:

- SPE Optimization :

- Derivatization : Methylation or silylation enhances volatility for GC-MS applications .

Validation : Spike blank matrices with known concentrations and compare recovery rates to established protocols (e.g., Chimalakonda et al., 2011) .

Basic Question: What are the known toxicological profiles of this compound?

Methodological Answer:

- Acute Toxicity : No reported irritant or sensitizing effects in ocular or dermal exposure models .

- Carcinogenicity : Not classified by IARC, NTP, or OSHA .

- Limitations : Most data are extrapolated from structural analogs (e.g., AB-PINACA); dedicated in vitro genotoxicity assays (e.g., Ames test) are pending .

Advanced Question: How do researchers validate novel metabolites in the absence of reference standards?

Methodological Answer:

- Synthetic Analogues : Prepare in-house standards via carboxylation of precursor compounds (e.g., CUMYL-PICA) using KMnO4 oxidation .

- Cross-Platform Correlation : Compare HRMS data with published spectra (e.g., mzCloud, manually curated datasets) .

- Fragment Library Matching : Align product ions with established indole-carboxamide metabolites (e.g., JWH-018 N-pentanoic acid) .

Basic Question: What are the key challenges in distinguishing this compound from structurally similar analogs?

Methodological Answer:

- Isomeric Interference : Differentiate via:

- Synthetic Byproducts : Monitor for trace impurities (e.g., unreacted precursors) via ultrahigh-purity solvents (≥99.9%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.